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Compound of Interest

Compound Name: 4-(4-Bromophenyl)butan-1-ol

Cat. No.: B1516967 Get Quote

4-(4-Bromophenyl)butan-1-ol is a bifunctional organic molecule of significant interest to

researchers in drug discovery and synthetic chemistry. Its structure incorporates a brominated

aromatic ring, a feature that makes it an excellent substrate for a variety of cross-coupling

reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular

complexity. The terminal primary alcohol provides a reactive handle for esterification,

etherification, oxidation, or conversion to other functional groups. This dual functionality renders

it a valuable intermediate for constructing larger, more complex molecules, particularly in the

development of novel therapeutic agents and chemical probes. This guide provides a detailed

overview of its core properties, a validated synthesis protocol, and its applications.

Part 1: Physicochemical and Structural Properties
The fundamental characteristics of a molecule dictate its behavior in chemical reactions and

biological systems. 4-(4-Bromophenyl)butan-1-ol is a solid at room temperature, a property

influenced by its molecular weight and the potential for intermolecular hydrogen bonding via the

hydroxyl group.

Molecular Structure Visualization
The spatial arrangement of atoms in 4-(4-Bromophenyl)butan-1-ol is foundational to its

reactivity. The structure consists of a butane chain where one terminal methyl group is replaced

by a hydroxyl group (-OH), and the hydrogen atom at the para-position of a benzene ring,

attached to the other end of the butane chain, is substituted with a bromine atom.
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Caption: Molecular structure of 4-(4-Bromophenyl)butan-1-ol.

Quantitative Data Summary
Key identifying and physical properties are summarized in the table below for quick reference.

The molecular weight is a critical parameter for stoichiometric calculations in synthesis, while

the CAS number provides a unique identifier for database and regulatory searches.

Property Value Source(s)

Molecular Formula C₁₀H₁₃BrO [1][2]

Molecular Weight 229.11 g/mol [2][3]

CAS Number 75906-36-4 [2]

Physical Form Solid

Monoisotopic Mass 228.01498 Da [1]

InChI Key
NDWAJMWJTWOGFN-

UHFFFAOYSA-N
[1]

Part 2: Synthesis Protocol
The synthesis of 4-(4-bromophenyl)butan-1-ol is not commonly detailed as a direct procedure

in much of the literature. However, a robust and logical pathway involves the synthesis of its

carboxylic acid precursor, 4-(4-bromophenyl)butanoic acid, followed by its reduction. This two-

step approach is reliable and utilizes well-established organic chemistry transformations.

Step 1: Synthesis of 4-(4-Bromophenyl)butanoic Acid via
Clemmensen Reduction
This procedure adapts a known method for the reduction of a keto-acid, which is a common

and effective route to the required butanoic acid intermediate.[4] The causality for this choice

rests on the high-yield and reliability of the Clemmensen reduction for converting aryl ketones

to alkanes without affecting the carboxylic acid or the aryl bromide.

Methodology:
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Amalgamated Zinc Preparation: In a fume hood, stir zinc powder (13.0 g, 200 mmol) with

mercuric chloride (1.0 g, 4.8 mmol) in deionized water (10 mL) and concentrated

hydrochloric acid (0.6 mL) for 5 minutes. This process creates a zinc-mercury amalgam,

which is crucial for the reduction. Decant the aqueous solution carefully.

Reaction Setup: To the freshly prepared amalgamated zinc, add toluene (20 mL),

concentrated hydrochloric acid (20 mL), and water (8 mL).

Substrate Addition: Add 3-(4-Bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) to the

reaction mixture.

Reflux: Heat the mixture to reflux at 100°C for 24 hours. To maintain the acidic conditions

necessary for the reduction, replenish the reaction with concentrated HCl (1 mL) every 6

hours.

Workup and Purification: After cooling to room temperature, filter the mixture to remove the

remaining zinc. Separate the organic phase and remove the toluene under reduced

pressure. The resulting crude product can be purified by silica gel column chromatography

(eluent: 3:1 hexane/ethyl acetate) to yield pure 4-(4-bromophenyl)butanoic acid.[4]

Step 2: Reduction of 4-(4-Bromophenyl)butanoic Acid to
4-(4-Bromophenyl)butan-1-ol
The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent, as

the carboxyl group is relatively unreactive. Lithium aluminum hydride (LiAlH₄) is the reagent of

choice for this transformation due to its high reactivity.

Methodology:

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,

nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran

(THF). Caution: LiAlH₄ reacts violently with water.

Substrate Addition: Dissolve the 4-(4-bromophenyl)butanoic acid (from Step 1) in anhydrous

THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath). The slow addition

is critical to control the exothermic reaction.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and

stir until the reaction is complete (monitor by TLC).

Quenching (Self-Validating System): Carefully quench the reaction by the sequential,

dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more

water (Fieser workup). This procedure is a self-validating system; its successful execution

results in the formation of a granular, easily filterable precipitate of aluminum salts,

simplifying the purification process.

Isolation and Purification: Filter the granular precipitate and wash it thoroughly with THF or

diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to yield the crude 4-(4-bromophenyl)butan-
1-ol. Further purification can be achieved via silica gel chromatography if necessary.

Caption: Two-step synthesis workflow for 4-(4-Bromophenyl)butan-1-ol.

Part 3: Applications in Drug Development
The true value of 4-(4-bromophenyl)butan-1-ol lies in its utility as a versatile intermediate.

The aryl bromide moiety is a cornerstone for building molecular diversity. For instance, in the

development of novel endothelin receptor antagonists, similar bromophenyl structures have

served as key starting points for creating complex pyrimidine-based drugs like Macitentan.[5]

The butanol side chain can be modified to introduce linkers or pharmacophoric features that

modulate solubility, cell permeability, and target engagement. Its structural motifs are also

present in analogs of atypical antipsychotic agents, where the butyrophenone-like scaffold is

explored for multireceptor binding profiles.[6]

Part 4: Safety and Handling
As a laboratory chemical, 4-(4-bromophenyl)butan-1-ol requires careful handling.

Hazard Classification: It is classified as an acute oral toxicant (Category 4).

Precautionary Measures: Standard personal protective equipment (PPE), including safety

goggles, gloves, and a lab coat, should be worn.[7] All handling should be performed in a

well-ventilated fume hood.[7] Avoid inhalation of dust and contact with skin and eyes.
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Storage: The compound should be stored in a tightly sealed container in a dry, cool place,

away from incompatible materials such as strong oxidizing agents.[2][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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